3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
CAS No.: 17530-69-7
Cat. No.: VC21012875
Molecular Formula: C8H11ClO
Molecular Weight: 158.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17530-69-7 |
|---|---|
| Molecular Formula | C8H11ClO |
| Molecular Weight | 158.62 g/mol |
| IUPAC Name | 3-chloro-5,5-dimethylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 |
| Standard InChI Key | PJYTYJGMJDIKEJ-UHFFFAOYSA-N |
| SMILES | CC1(CC(=CC(=O)C1)Cl)C |
| Canonical SMILES | CC1(CC(=CC(=O)C1)Cl)C |
Introduction
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, with the CAS number 17530-69-7, is an organic compound that belongs to the class of chlorinated cyclohexenones. It is characterized by its molecular formula C8H11ClO and a molecular weight of 158.625 g/mol . This compound is a derivative of 2-cyclohexenone, distinguished by the presence of a chlorine atom at the third position and two methyl groups at the fifth position of the cyclohexene ring.
Applications in Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its reactive chlorine atom, which can be substituted by various nucleophiles through nucleophilic substitution reactions. Its versatility allows for the synthesis of diverse substituted cyclohexenones.
Example Reaction:
A notable application involves synthesizing complex molecules like benzo[b] diazepines from simpler precursors using this compound as an intermediate.
Biological Activities and Research Findings
Recent studies have explored its biological activities:
Antioxidant Activity
In vitro assays demonstrate effective free radical scavenging capabilities comparable to well-known antioxidants like ascorbic acid.
Anti-inflammatory Effects
Studies suggest it can reduce inflammation by downregulating pro-inflammatory cytokines in cell cultures.
These findings highlight its potential applications in pharmaceutical development for antimicrobial or anti-inflammatory drugs.
Table: Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 3-Chloro-5,5-dimethylcyclohexenone | Chlorine at third position; two methyl groups at fifth position; reactive towards nucleophiles |
| 5,5-Dimethylcyclohexenone | Lacks chlorine atom; less reactive |
| 3-Chlorocyclohexenone | Lacks methyl groups; different steric effects |
This comparison underscores how structural variations influence reactivity and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume